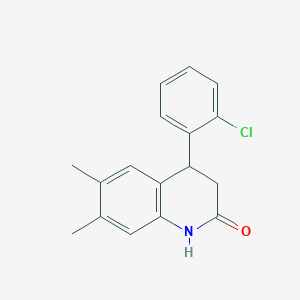
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and yield when synthesized using the above-mentioned method. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Finally, research on the toxicity and safety of this compound is needed to ensure its safe use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. This compound has potential applications in cancer research, neuroscience, and drug discovery. However, further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized through a process involving the reaction of 2,5-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base. This method has been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitter receptors, which makes it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-13(21-2)12(8-10)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKPTHVZNUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)
![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361668.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361677.png)
![3-[(2-phenoxyacetyl)amino]phenyl acetate](/img/structure/B5361681.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)